molecular formula C16H20N2O3S3 B4551311 1-[(5-isopropyl-3-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine

1-[(5-isopropyl-3-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine

Cat. No.: B4551311
M. Wt: 384.5 g/mol
InChI Key: SWXIXIUXFDEOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-isopropyl-3-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine is a useful research compound. Its molecular formula is C16H20N2O3S3 and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.06360602 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Applications in Antipsychotic Therapy

Piperazine derivatives, such as 1-[(5-isopropyl-3-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine, have been explored for their potential in antipsychotic therapy. Specifically, compounds like (piperazin-1-yl-phenyl)-arylsulfonamides have shown high affinities for serotonin receptors (5-HT(2C) and 5-HT(6)), suggesting their use in treating conditions involving these pathways, including schizophrenia and bipolar disorder (Park et al., 2010).

2. Potential in Treating Melanocortin Disorders

Research on piperazine analogues of melanocortin 4 receptor (MC4R) specific agonists indicates that these compounds, including derivatives of piperazine, could be useful in treating disorders related to melanocortin function. This includes conditions like obesity and certain metabolic disorders (Mutulis et al., 2004).

3. Role in HIV Therapy

Bis(heteroaryl)piperazines (BHAPs), related to the piperazine structure, have been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase, indicating their potential role in HIV therapy (Romero et al., 1994).

4. Antibacterial Applications

Piperazine derivatives have been found to exhibit significant antibacterial activity, particularly against gram-negative bacteria. This suggests their potential application in developing new antibiotics or antibacterial agents (Matsumoto & Minami, 1975).

5. Metabolic Pathway Analysis

Studies on the oxidative metabolism of piperazine derivatives, like Lu AA21004, a novel antidepressant, have provided insights into the metabolic pathways and the involvement of various cytochrome P450 enzymes. This is crucial for understanding drug metabolism and potential drug interactions (Hvenegaard et al., 2012).

6. Applications in Serotonin Receptor Research

Piperazinyl derivatives of certain compounds have been identified with high binding affinities for serotonin receptors, particularly 5-HT(6), which is significant for research and treatment strategies involving these receptors, such as in mood disorders and Alzheimer's disease (Park et al., 2011).

Properties

IUPAC Name

(5-propan-2-ylthiophen-3-yl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S3/c1-12(2)14-10-13(11-23-14)16(19)17-5-7-18(8-6-17)24(20,21)15-4-3-9-22-15/h3-4,9-12H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXIXIUXFDEOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CS1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-isopropyl-3-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-[(5-isopropyl-3-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-[(5-isopropyl-3-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine
Reactant of Route 4
1-[(5-isopropyl-3-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-[(5-isopropyl-3-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-[(5-isopropyl-3-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.